5-Amino-1-(dimethylamino)-2-methyl-1h-imidazole-4-carboxamide
Overview
Description
This compound is known for its ability to regulate the activity of adipocytes and promote the conversion of white fat cells to metabolically active brown-like fat cells . It also inhibits the activity of the Nicotinamide N-Methyltransferase (NNMT) enzyme, which is linked to various metabolic disorders and obesity .
Preparation Methods
The synthesis of 5-Amino-1-(dimethylamino)-2-methyl-1h-imidazole-4-carboxamide involves several steps. One common method includes the condensation of appropriate starting materials under specific reaction conditions. For instance, the condensation of 5-amino-pyrazoles with enynones in the presence of ethanol and heat can yield the desired compound . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
5-Amino-1-(dimethylamino)-2-methyl-1h-imidazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can react with α, β-unsaturated compounds to form fluorescent pyrazolo derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has shown potential in regulating metabolic processes and supporting muscle growth . It is also being investigated for its potential benefits in weight management, diabetes, and cancer . Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of biologically active molecules .
Mechanism of Action
The mechanism of action of 5-Amino-1-(dimethylamino)-2-methyl-1h-imidazole-4-carboxamide involves the inhibition of the NNMT enzyme . By modulating the activity of this enzyme, the compound helps maintain efficient energy metabolism and preserve muscle mass . It also activates the SIRT1 pathway, which stimulates the expression of genes involved in metabolism regulation . The interaction with NAD+ is significant, as NAD+ plays a key role in various cellular processes, including energy metabolism and DNA repair .
Comparison with Similar Compounds
5-Amino-1-(dimethylamino)-2-methyl-1h-imidazole-4-carboxamide can be compared with other similar compounds, such as 5-amino-pyrazoles . These compounds share similar structural features and have comparable applications in organic and medicinal chemistry . this compound is unique in its ability to inhibit the NNMT enzyme and promote the conversion of white fat cells to brown-like fat cells . This makes it particularly valuable for metabolic health and muscle growth applications .
Properties
IUPAC Name |
5-amino-1-(dimethylamino)-2-methylimidazole-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5O/c1-4-10-5(7(9)13)6(8)12(4)11(2)3/h8H2,1-3H3,(H2,9,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPXDFXFIPWHQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1N(C)C)N)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294928 | |
Record name | 5-amino-1-(dimethylamino)-2-methyl-1h-imidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60294928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89795-96-0 | |
Record name | NSC98765 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98765 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-amino-1-(dimethylamino)-2-methyl-1h-imidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60294928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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